molecular formula C19H12N2O4 B5542971 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid

4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid

Cat. No.: B5542971
M. Wt: 332.3 g/mol
InChI Key: PYUACFIPSQQMAL-UHFFFAOYSA-N
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Description

4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrroloquinoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzoic acid moiety is then introduced via a coupling reaction, often using reagents such as benzoic anhydride or benzoyl chloride . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid involves its interaction with molecular targets such as caspase-3. By inhibiting caspase-3, the compound can prevent the cleavage of key proteins involved in apoptosis, thereby protecting neurons from unwanted cell death. This inhibition is achieved through the binding of the compound to the active site of caspase-3, blocking its enzymatic activity .

Comparison with Similar Compounds

Similar compounds to 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid include other pyrroloquinoline derivatives such as:

The uniqueness of this compound lies in its specific combination of a pyrroloquinoline core with a benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c1-10-15-16(13-4-2-3-5-14(13)20-10)18(23)21(17(15)22)12-8-6-11(7-9-12)19(24)25/h2-9H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUACFIPSQQMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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